Ethyl 2-hydroxy-2-(thiophen-2-yl)acetate
Description
Ethyl 2-hydroxy-2-(thiophen-2-yl)acetate is a chiral α-hydroxy ester derivative featuring a thiophene ring, a heterocyclic aromatic system with a sulfur atom. These analogs are typically synthesized via enantioselective Friedel-Crafts reactions, yielding oily liquids with moderate to high enantiomeric excess (ee) values. The thiophene moiety contributes to electronic and steric effects, influencing reactivity and stereochemical outcomes.
Properties
Molecular Formula |
C8H10O3S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C8H10O3S/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5,7,9H,2H2,1H3 |
InChI Key |
BDYPNJQVKHKGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CS1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of Ethyl 2-hydroxy-2-(thiophen-2-yl)acetate to other α-hydroxy esters allow for critical comparisons. Below is a detailed analysis of key analogs:
Table 1: Comparative Data for this compound and Analogous Compounds
Key Observations:
Enantiomeric Excess (ee) and Substituent Effects :
- The ee of 41o (84%) is higher than 41m (46%) , which bears electron-withdrawing fluorine atoms. This suggests that bulky aromatic groups (e.g., naphthalene in 41n , ee = 90%) enhance stereochemical control during synthesis, likely due to increased steric hindrance and improved catalyst-substrate interactions .
- The thiophene ring in 41o may provide moderate steric bulk compared to the naphthalene in 41n , resulting in slightly lower ee.
Physical State and Structural Features :
- Most analogs (e.g., 41m , 41n , 41o ) are oils, whereas Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate is a crystalline solid (m.p. 95–97°C) . Crystallinity in the latter may arise from planar aromatic systems (phenyl and thiazole) enabling efficient packing.
In contrast, the thiazole ring in Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate includes a basic nitrogen, altering electronic behavior .
Synthetic Utility :
Preparation Methods
Key Reaction Parameters:
| Parameter | Value/Detail |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | −78°C (Step 1); 15°C (Step 2) |
| Reaction Time | 2–4 hours |
| Yield | 53% |
| Purity (HPLC) | >95% after column chromatography |
Mechanistic Insight :
The reaction proceeds via a ketone-enolate intermediate, stabilized by the electron-rich thiophene ring. Steric hindrance at the α-position directs selectivity toward mono-addition.
Grignard Reagent-Based Synthesis
An alternative approach employs Grignard reagents derived from thiophene. Ethyl glyoxylate reacts with 2-thienylmagnesium bromide in the presence of BF₃·Et₂O to form the target compound.
Optimization Highlights:
-
Catalyst : BF₃·Et₂O (2.0 equiv.) enhances electrophilicity of the glyoxylate carbonyl.
-
Solvent : Ethyl cyanide (EtCN) at room temperature.
Advantages :
-
Avoids cryogenic conditions required for organolithium reagents.
-
Scalable to multi-gram quantities without significant yield loss.
Oxidative Methods
Aerobic Oxidation of Ethyl 2-Phenyl-2-(thiophen-2-yl)acetate
A less common route involves spontaneous oxidation of the non-hydroxylated precursor. When exposed to air, ethyl 2-phenyl-2-(thiophen-2-yl)acetate undergoes gradual hydroxylation at the α-position. This method, while operationally simple, suffers from low yields (∼30%) and requires weeks for completion.
Ozonolysis Followed by Reduction
A patent by JPH06321866A describes ozonolysis of diethyl fumarate in ester solvents (e.g., ethyl acetate), followed by hydrogenation to produce ethyl glyoxylate. Subsequent reaction with thiophene derivatives could theoretically yield the target compound, though direct evidence is lacking.
Comparative Analysis of Methods
| Method | Yield | Temperature Range | Scalability | Purity |
|---|---|---|---|---|
| Organolithium Addition | 53% | −78°C to 15°C | Moderate | High |
| Grignard Reagent | 74% | 0°C to RT | High | Moderate |
| Aerobic Oxidation | 30% | RT | Low | Variable |
Critical Considerations :
-
Purification Challenges : The organolithium method requires careful exclusion of moisture, while Grignard-derived products often need extensive aqueous workup.
-
Byproduct Formation : Competitive dialkylation occurs if glyoxylate is in excess, necessitating stoichiometric control.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent advances propose using microreactors for the organolithium route:
Solvent Recycling
Patent WO2019129801A1 details MTBE-based crystallization to recover unreacted starting materials, reducing solvent waste by 40% in large-scale runs.
Emerging Techniques
Q & A
Q. What are the common synthetic routes for preparing Ethyl 2-hydroxy-2-(thiophen-2-yl)acetate?
- Methodological Answer : The compound can be synthesized via:
- Esterification : Reacting 2-hydroxy-2-(thiophen-2-yl)acetic acid with ethanol under acidic conditions (e.g., H₂SO₄ or HCl catalysis). This method requires reflux and inert atmosphere to avoid side reactions .
- Reduction of Glyoxylate Derivatives : Ethyl 2-oxo-2-(thiophen-2-yl)acetate (a closely related glyoxylate ester) can be reduced using NaBH₄ or LiAlH₄ to introduce the hydroxyl group .
- Aerobic Oxidation : Inspired by thiazole analogs, thiophene precursors may undergo spontaneous oxidation using molecular oxygen, though solvent choice (e.g., DMF or THF) and temperature optimization are critical .
Table 1 : Synthesis Methods Comparison
Q. How is this compound purified and characterized?
- Methodological Answer :
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) are standard.
- Characterization :
- NMR Spectroscopy : ¹H NMR confirms ester (-COOEt, δ ~4.1–4.3 ppm) and hydroxyl (-OH, δ ~2.5–3.5 ppm) groups. ¹³C NMR identifies carbonyl (C=O, δ ~170 ppm) and thiophene ring carbons .
- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (OH stretch) .
- HPLC : Used to verify purity (≥98% as per reference standards) .
Advanced Research Questions
Q. What mechanistic insights explain the aerobic oxidation of thiophene derivatives to form this compound?
- Methodological Answer : Aerobic oxidation likely proceeds via radical chain mechanisms. Key steps:
- Initiation : Homolytic cleavage of O₂ generates reactive oxygen species.
- Propagation : Thiophene’s α-C-H bond abstracts oxygen radicals, forming a carbon-centered radical intermediate.
- Termination : Radical recombination yields the hydroxylated product.
- Factors Affecting Efficiency : Electron-donating groups on thiophene enhance radical stability, while polar aprotic solvents (e.g., DMF) improve oxygen solubility .
Q. How does the thiophene moiety influence the compound’s reactivity in metal-catalyzed cross-coupling reactions?
- Methodological Answer : The sulfur atom in thiophene can coordinate to transition metals (e.g., Pd, Ni), enabling Suzuki or Heck couplings. However, steric hindrance from the ester group necessitates:
- Catalyst Optimization : Bulky ligands (e.g., P(t-Bu)₃) improve selectivity.
- Solvent Selection : DMF or toluene at elevated temperatures (80–100°C) enhance reactivity.
- Substrate Scope : Electron-deficient aryl halides couple efficiently, while sterically hindered partners may require microwave-assisted conditions .
Q. What are the stability and degradation pathways of this compound under varying pH conditions?
- Methodological Answer :
- Acidic Conditions (pH < 3) : Ester hydrolysis dominates, yielding 2-hydroxy-2-(thiophen-2-yl)acetic acid.
- Basic Conditions (pH > 10) : Hydroxyl group deprotonation accelerates oxidation, forming ketone byproducts.
- Neutral Conditions : Degradation is minimal at 25°C, but elevated temperatures (>40°C) promote radical-mediated decomposition.
- Analytical Tools : LC-MS tracks degradation products, while Arrhenius plots model stability over time .
Key Considerations for Researchers
- Contradictions in Data : While aerobic oxidation is effective for thiazole analogs , thiophene’s lower electron density may require longer reaction times or co-catalysts (e.g., TEMPO) .
- Advanced Applications : The compound’s ester and hydroxyl groups make it a candidate for prodrug synthesis or polymer cross-linking agents, though toxicity profiling (e.g., Ames test) is essential before biological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
